molecular formula C10H6Cl2N4 B6359916 2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE CAS No. 90943-51-4

2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE

Cat. No.: B6359916
CAS No.: 90943-51-4
M. Wt: 253.08 g/mol
InChI Key: GNMPNQVFFCZPCY-UHFFFAOYSA-N
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Description

2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine is a chemical compound that belongs to the class of diazene derivatives It is characterized by the presence of two chlorine atoms and a diazene group attached to a pyridine ring

Scientific Research Applications

2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine typically involves the reaction of 2-chloropyridine with diazonium salts under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the diazene linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions result in the formation of various substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine involves its interaction with specific molecular targets. The diazene group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cellular processes and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-[(1E)-2-(2-chloropyridin-3-yl)diazen-1-yl]pyridine is unique due to its diazene linkage, which imparts specific reactivity and potential biological activity. This distinguishes it from other chloropyridine derivatives and makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

bis(2-chloropyridin-3-yl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMPNQVFFCZPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=NC2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE
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2-CHLORO-3-[(1E)-2-(2-CHLOROPYRIDIN-3-YL)DIAZEN-1-YL]PYRIDINE

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